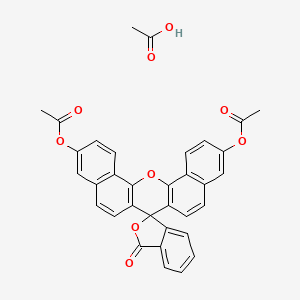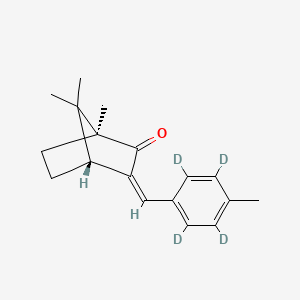
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate is a complex organic compound with the molecular formula C15H23N3O5S It is known for its unique structure, which includes a thiazole ring, an ethoxy group, and a tert-butyl ester
Métodos De Preparación
The synthesis of tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate involves multiple steps. One common synthetic route starts with tert-Butyl 3-oxobutanoate, which undergoes oximation and hydrocarbonylation to form 2-methoxyformylmethoxyimino-3-oxobutyric acid tert-butyl ester. This intermediate is then reacted with acyl halide as an activator to produce the final compound . Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Análisis De Reacciones Químicas
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate involves its interaction with specific molecular targets and pathways. The thiazole ring and the ethoxy group play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
tert-Butyl (Z)-5-(2-aminothiazol-4-yl)-9-ethoxy-2,2-dimethyl-6-oxo-3,10-dioxa-4,7-diazadodec-4-enoate can be compared with other similar compounds, such as:
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonylmethoxyimino) acetate: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds share the thiazole ring but have different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H32N4O6S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-diethoxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C19H32N4O6S/c1-8-26-13(27-9-2)10-21-15(24)14(12-11-30-17(20)22-12)23-29-19(6,7)16(25)28-18(3,4)5/h11,13H,8-10H2,1-7H3,(H2,20,22)(H,21,24)/b23-14+ |
Clave InChI |
LYHHVZHTJVBFBA-OEAKJJBVSA-N |
SMILES isomérico |
CCOC(CNC(=O)/C(=N/OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N)OCC |
SMILES canónico |
CCOC(CNC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


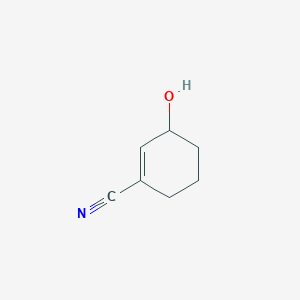
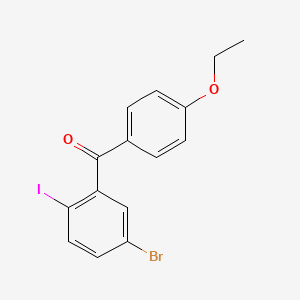

![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
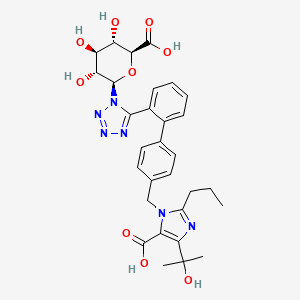
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
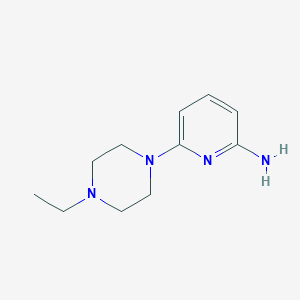
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

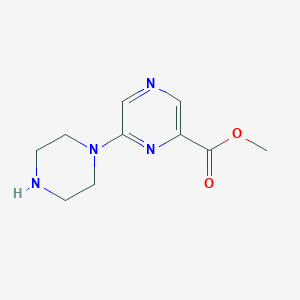
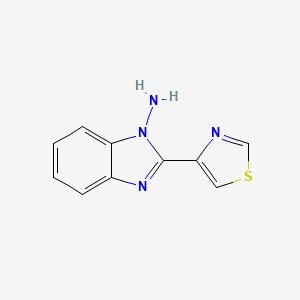
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
